An In-depth Technical Guide to the Physicochemical Properties of 5-Methylthieno[2,3-d]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system of considerable interest in medicinal chemistry, structurally resembling purine bases, the fundamental components of DNA and RNA. This bioisosteric relationship has made it a privileged scaffold in the design of novel therapeutic agents. Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The addition of a methyl group at the 5-position, creating 5-Methylthieno[2,3-d]pyrimidine, can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets and modifying its pharmacokinetic profile. This guide provides a comprehensive overview of the core physicochemical properties of the 5-Methylthieno[2,3-d]pyrimidine scaffold, offering insights for its application in drug discovery and development.
Molecular Structure and Key Physicochemical Properties
The foundational step in characterizing any molecule for drug development is understanding its fundamental physicochemical properties. These parameters govern a compound's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.
Caption: Molecular structure of 5-Methylthieno[2,3-d]pyrimidine.
| Property | Representative Value/Range | Significance in Drug Discovery |
| Molecular Formula | C₇H₆N₂S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 150.19 g/mol | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |
| Melting Point | 159-264 °C (for various derivatives)[2] | Indicates purity and solid-state stability. Higher melting points can sometimes correlate with lower solubility. |
| Boiling Point | Not available | Generally high for such heterocyclic compounds, often decomposing before boiling at atmospheric pressure. |
| logP (Octanol-Water Partition Coefficient) | ~1.6 (Predicted for thieno[2,3-d]pyrimidine) | A key indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Low (qualitative, for many derivatives)[3] | Crucial for drug absorption and formulation. Poor solubility is a common challenge in drug development. |
| pKa (Acid Dissociation Constant) | Not available | Determines the ionization state of the molecule at a given pH, which impacts solubility, permeability, and target binding. |
Spectroscopic Profile
The structural elucidation of newly synthesized 5-Methylthieno[2,3-d]pyrimidine derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a 5-methylthieno[2,3-d]pyrimidine derivative typically shows a characteristic singlet for the methyl group protons around δ 2.9-3.0 ppm.[2] Aromatic protons on the thiophene and pyrimidine rings will appear in the downfield region (δ 7.0-9.5 ppm), with their specific chemical shifts and coupling patterns depending on the substitution pattern. For instance, in ethyl 4-amino-5-methyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylate, the methyl group appears as a singlet at 2.93 ppm.[2]
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¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The methyl carbon typically resonates around δ 13-15 ppm. The aromatic and heterocyclic carbons appear in the range of δ 100-170 ppm. For example, in 4-(dimethylamino)-5-hydroxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one, the methyl carbon is observed at δ 14.0 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. For a typical 5-methylthieno[2,3-d]pyrimidine derivative, characteristic absorption bands would include:
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C-H stretching (aromatic and aliphatic): Around 2900-3100 cm⁻¹
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C=N and C=C stretching (in the heterocyclic rings): In the range of 1500-1650 cm⁻¹
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C-S stretching: Typically weaker and found in the fingerprint region. For substituted derivatives, additional characteristic peaks will be present, such as C=O stretching for carboxylates or amides (around 1650-1720 cm⁻¹) and N-H stretching for amino groups (around 3300-3500 cm⁻¹).[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-Methylthieno[2,3-d]pyrimidine, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (150.19). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern can give further structural insights. For instance, the mass spectrum of a more complex derivative, 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, shows the molecular ion peak at m/z = 461.[5]
Experimental Protocols for Physicochemical Property Determination
The following section details standardized methodologies for determining key physicochemical properties, crucial for the characterization and development of 5-Methylthieno[2,3-d]pyrimidine analogs.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining intrinsic aqueous solubility.
Caption: Workflow for aqueous solubility determination.
Step-by-Step Protocol:
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Preparation: Add an excess amount of the solid 5-Methylthieno[2,3-d]pyrimidine derivative to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the container and agitate it at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation: Separate the undissolved solid from the solution. This is usually achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound is used for quantification.
Determination of Lipophilicity (logP) by Reverse-Phase HPLC
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common and rapid method for its estimation is by reverse-phase HPLC.
Caption: Workflow for logP determination using RP-HPLC.
Step-by-Step Protocol:
-
Calibration: Prepare a set of standard compounds with well-established logP values that span a range encompassing the expected logP of the test compound.
-
Chromatography: Analyze the standard compounds and the 5-Methylthieno[2,3-d]pyrimidine derivative by reverse-phase HPLC using a C18 column and an isocratic mobile phase (a constant mixture of an organic solvent like methanol or acetonitrile and water/buffer).
-
Calculate Retention Factor (k): For each compound, calculate the retention factor using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time (retention time of a non-retained compound).
-
Generate Calibration Curve: Plot the logarithm of the retention factor (log k) for the standard compounds against their known logP values. Perform a linear regression to obtain a calibration curve.
-
Determine logP: From the retention time of the 5-Methylthieno[2,3-d]pyrimidine derivative, calculate its log k and then use the calibration curve to determine its logP.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
While specific in vivo ADMET data for 5-Methylthieno[2,3-d]pyrimidine is limited, computational studies on various thieno[2,3-d]pyrimidine derivatives suggest that many compounds within this class possess drug-like properties.[6][7] In silico predictions for some derivatives have indicated low to very low blood-brain barrier penetration and a low likelihood of inhibiting key metabolic enzymes like CYP2D6.[6] Toxicity predictions for some analogs have also suggested a low potential for developmental toxicity.[6] However, it is crucial to experimentally validate these predictions for any new compound being developed.
Synthesis of the 5-Methylthieno[2,3-d]pyrimidine Core
The synthesis of the thieno[2,3-d]pyrimidine scaffold often begins with a substituted 2-aminothiophene. A common route to 5-methylthieno[2,3-d]pyrimidine derivatives involves the Gewald reaction to form a 2-amino-3-cyanothiophene, followed by cyclization.[2]
Caption: A common synthetic route to 5-methylthieno[2,3-d]pyrimidine derivatives.
This synthetic flexibility allows for the introduction of various substituents at different positions of the thieno[2,3-d]pyrimidine core, enabling the fine-tuning of its physicochemical and pharmacological properties.
Conclusion
The 5-Methylthieno[2,3-d]pyrimidine scaffold is a valuable building block in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for the successful design and development of novel drug candidates. While a complete experimental dataset for the parent compound is not yet fully compiled in the literature, this guide provides a framework based on the characterization of its numerous derivatives. By employing the standardized protocols outlined herein, researchers can systematically evaluate new analogs, paving the way for the discovery of next-generation therapeutics based on this promising heterocyclic core.
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